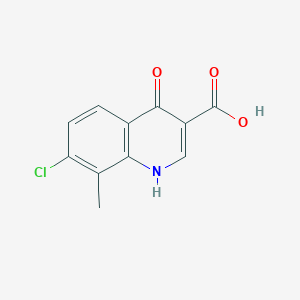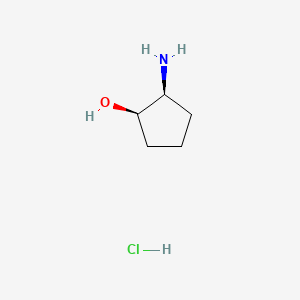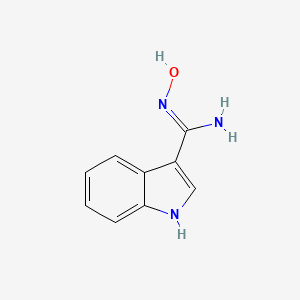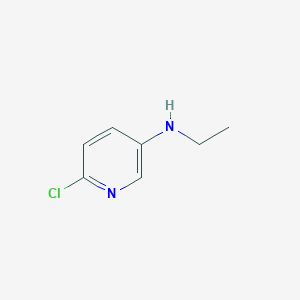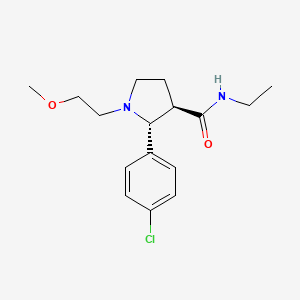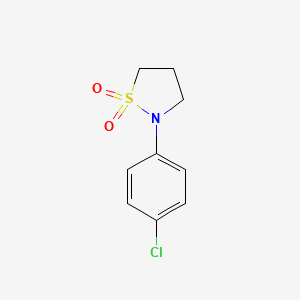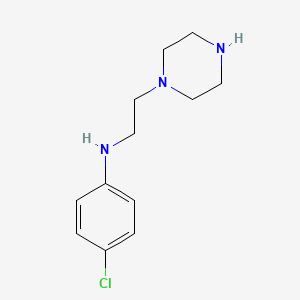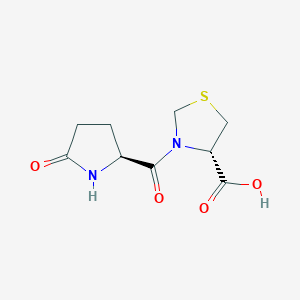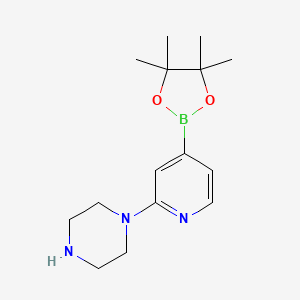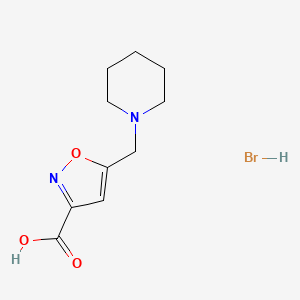![molecular formula C5H6N6 B3024188 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine CAS No. 640284-75-9](/img/structure/B3024188.png)
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring fused with a pyrimidine ring. The presence of two amino groups at positions 3 and 4 of the pyrimidine ring further enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine has been identified as a potent inhibitor of kinases . Kinases are proteins that play a crucial role in cell signaling and regulation. They work by phosphorylating other proteins, which can activate or deactivate these proteins, thereby influencing various cellular processes .
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This means it can bind to the ATP-binding site of kinases, preventing ATP from binding and thus inhibiting the kinase’s activity . This can lead to changes in cell signaling and potentially halt processes such as cell proliferation .
Biochemical Pathways
The inhibition of kinases by this compound can affect multiple biochemical pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) . These proteins play key roles in cell cycle regulation and cell growth, respectively. Therefore, their inhibition can lead to the arrest of cell cycle progression and the inhibition of cell proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By inhibiting kinases, it can disrupt cell signaling pathways that regulate cell growth and division . This can lead to the arrest of the cell cycle and potentially induce apoptosis, or programmed cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature . At high temperatures, the compound darkens, and at an indefinite high temperature, it chars and decomposes . Its maximum stability occurs at 221°F at a pH of 3.1-3.4 . It also decomposes in acidic and basic solutions
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine is known to interact with various enzymes and proteins. For instance, it has been identified as a promising lead for targeting PAK1, a kinase involved in cell proliferation, survival, and migration . The nature of these interactions is often through the inhibition of the target enzyme, thereby altering the biochemical reactions within the cell .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with cyanamide in the presence of a base, such as sodium ethoxide, to form the desired compound . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of pyrazolo[3,4-d]pyrimidine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar structure but different biological activity.
Pyrazolo[3,4-b]pyridine: A related compound with distinct chemical properties and applications.
Uniqueness: The unique combination of a pyrazole and pyrimidine ring, along with the presence of two amino groups, makes this compound a versatile compound with significant potential in various fields of research and industry.
Properties
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H5,6,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVYCPCRSZEUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476294 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640284-75-9 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


